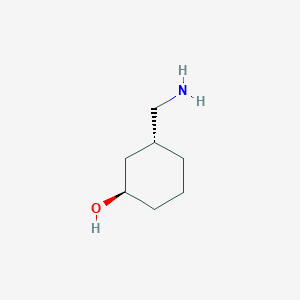

trans-3-(Aminomethyl)cyclohexanol

Description

Nomenclature and IUPAC Designation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds, reflecting both its structural features and stereochemical configuration. The official IUPAC name for this compound is (1R,3R)-3-(aminomethyl)cyclohexan-1-ol, which provides complete specification of its three-dimensional structure and absolute configuration. This designation incorporates several critical elements: the cyclohexan-1-ol base structure indicating the six-membered saturated ring with a hydroxyl group at position 1, the aminomethyl substituent at position 3, and the stereochemical descriptors (1R,3R) that define the absolute configuration of the chiral centers.

The structural representation of this compound can be expressed through multiple chemical notation systems, each providing different levels of detail about the molecule's architecture. The Simplified Molecular Input Line Entry System representation appears as O[C@H]1CC@HCCC1 or in its canonical form as NC[C@@H]1CCCC@@HC1, both of which encode the stereochemical information essential for understanding the compound's three-dimensional structure. The International Chemical Identifier string InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 provides a unique digital representation that facilitates database searches and computational analysis.

| Nomenclature System | Designation |

|---|---|

| IUPAC Name | (1R,3R)-3-(aminomethyl)cyclohexan-1-ol |

| Common Name | This compound |

| CAS Registry Number | 874821-46-2 |

| MDL Number | MFCD30528025 |

| Molecular Formula | C₇H₁₅NO |

| SMILES Notation | O[C@H]1CC@HCCC1 |

| InChI Key | WFTIZANRIDXCBN-RNFRBKRXSA-N |

The trans designation in the compound's name specifically refers to the relative configuration of the hydroxyl group at position 1 and the aminomethyl group at position 3 of the cyclohexane ring. This stereochemical relationship places these substituents on opposite faces of the ring system, creating a distinct three-dimensional arrangement that influences the molecule's physical properties, chemical reactivity, and potential biological activity. The importance of this stereochemical specification becomes apparent when considering that the corresponding cis isomer would exhibit markedly different properties due to the altered spatial relationship between the functional groups.

Historical Context in Cyclohexanol Derivative Research

The development of interest in this compound emerges from a broader historical trajectory of cyclohexanol derivative research that spans several decades of organic chemistry advancement. Research into cyclohexanol derivatives has been significantly influenced by the recognition that amino alcohols represent compounds of great interest because of their biological and structural importance, with acyclic 1,3-amino alcohols serving as key structural components of numerous natural products, potent drugs, and components of numerous medicinal compounds. This historical context provides the foundation for understanding why compounds like this compound have attracted scientific attention as potential building blocks for pharmaceutical and synthetic applications.

The synthetic methodologies for preparing cyclohexanol derivatives containing amino functionality have evolved considerably over time, with researchers developing increasingly sophisticated approaches to control stereochemistry and functional group placement. Historical research demonstrates that methods for accessing aminocyclohexanol compounds have included the reduction of β-enaminoketones, a process that has been employed to synthesize both cis and trans-3-aminocyclohexanols through carefully controlled reaction conditions. These synthetic approaches have established precedents for the preparation of related compounds, including this compound, though specific historical details about the first synthesis of this particular compound are not extensively documented in the available literature.

The broader context of cyclohexanol derivative research reveals that these compounds have found applications across multiple scientific disciplines, from their use as chiral building blocks in asymmetric synthesis to their function as chiral ligands and auxiliaries. The historical development of synthetic methods for cyclohexanol derivatives has been driven by recognition of their structural prevalence in natural products and their utility in medicinal chemistry. Research has shown that 1,3-amino alcohols are useful chiral building blocks in asymmetric synthesis, functioning as chiral ligands and auxiliaries, which has motivated continued investigation into new members of this compound class.

The evolution of analytical techniques and synthetic methodologies has enabled increasingly precise characterization and preparation of stereochemically defined cyclohexanol derivatives. Historical research approaches have included the use of nuclear magnetic resonance spectroscopy for structural determination, with researchers employing advanced two-dimensional techniques such as COSY, HSQC, and NOESY to establish stereochemical relationships in compounds like cis and trans aminocyclohexanol derivatives. This analytical evolution has been crucial for understanding the precise structural features that distinguish this compound from related compounds and for establishing its position within the broader family of cyclohexanol derivatives.

Position Within Cyclohexanol-Aminomethyl Compound Taxonomy

This compound occupies a distinctive position within the hierarchical classification of cyclohexanol-aminomethyl compounds, representing a specific structural arrangement among the numerous possible isomers and derivatives that comprise this chemical family. The compound belongs to the broader category of alkanolamines, which are organic compounds containing both hydroxyl and amino functional groups on an alkane backbone. Within this classification, this compound specifically represents a cyclic alkanolamine where both functional groups are attached to a six-membered saturated carbocyclic system.

The taxonomical position of this compound can be understood through comparison with related structural analogs that share similar functional group arrangements but differ in stereochemistry or substitution patterns. The search results reveal the existence of several related compounds, including 2-(Aminomethyl)cyclohexan-1-ol with CAS number 60659-10-1, 4-(aminomethyl)cyclohexanol with CAS number 164646-07-5, and 1-(aminomethyl)cyclohexan-1-ol. Each of these compounds represents a distinct positional isomer where the aminomethyl group is attached to different carbon atoms of the cyclohexanol framework, creating a series of structurally related molecules with potentially different properties and applications.

| Compound | CAS Number | Position of Aminomethyl Group | Stereochemistry |

|---|---|---|---|

| This compound | 874821-46-2 | Position 3 | Trans configuration |

| 2-(Aminomethyl)cyclohexan-1-ol | 60659-10-1 | Position 2 | Variable |

| 4-(aminomethyl)cyclohexanol | 164646-07-5 | Position 4 | Variable |

| 1-(aminomethyl)cyclohexan-1-ol | 19968-85-5 | Position 1 | Not applicable |

The stereochemical specificity of this compound places it in contrast to related compounds that may exist as cis isomers or as mixtures of stereoisomers. Research on similar compounds has demonstrated that stereochemical configuration significantly influences both physical properties and synthetic utility, with trans configurations often exhibiting different solubility, reactivity, and biological activity compared to their cis counterparts. This stereochemical distinction is particularly important in the context of pharmaceutical applications, where different stereoisomers of the same compound can exhibit markedly different biological effects.

Within the broader context of amino alcohol research, this compound represents part of a larger family of compounds that have attracted attention for their potential applications in asymmetric synthesis and medicinal chemistry. The compound shares structural features with other 1,3-amino alcohols that have been identified as key structural components of numerous natural products and potent drugs. This taxonomical relationship suggests that this compound may possess similar synthetic utility and biological relevance to other members of this compound class.

The classification of this compound also extends to its relationship with cyclohexanol derivatives that contain different functional groups at the 3-position. Comparison with compounds such as trans-3-methylcyclohexanol reveals how substitution pattern affects molecular properties while maintaining the basic cyclohexanol framework. These structural relationships provide insight into how the aminomethyl group contributes specific chemical and physical properties that distinguish this compound from other cyclohexanol derivatives and establish its unique position within this compound family.

Properties

IUPAC Name |

(1R,3R)-3-(aminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTIZANRIDXCBN-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Aminomethyl)cyclohexanol typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. One common method starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions. This reaction yields β-enaminoketones, which are then reduced by sodium in tetrahydrofuran (THF) and isopropyl alcohol to afford this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be synthesized through the reduction of β-enaminoketones.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

Reduction: Sodium in THF-isopropyl alcohol.

Substitution: Various nucleophiles under basic or acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Reduction: trans-3-(Aminomethyl)cyclohexanol.

Substitution: Substituted cyclohexanols.

Oxidation: Cyclohexanone derivatives.

Scientific Research Applications

Chemistry:

- Used as a chiral building block in asymmetric synthesis.

- Functions as a chiral ligand and auxiliary in various organic reactions.

Biology and Medicine:

- Potential applications in the development of drugs, such as HIV-protease inhibitors and serotonin reuptake inhibitors.

- Investigated for its role in the synthesis of biologically active molecules.

Industry:

- Utilized in the synthesis of fine chemicals and pharmaceuticals.

- Employed in the production of chiral intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of trans-3-(Aminomethyl)cyclohexanol involves its interaction with specific molecular targets, depending on its application. For instance, as a chiral ligand, it can coordinate with metal centers to form complexes that catalyze asymmetric reactions. In medicinal chemistry, its aminomethyl group can interact with biological targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

The compound belongs to a broader class of aminocyclohexanols, including positional and stereoisomers such as:

- cis-3-Aminocyclohexanol

- trans-4-Aminocyclohexanol

- cis-4-Aminocyclohexanol

Key Structural Differences :

| Compound | Substituent Position | Stereochemistry | Molecular Weight (g/mol) | SMILES |

|---|---|---|---|---|

| trans-3-(Aminomethyl)cyclohexanol | 3 | trans | 145.20 | C1CC(CC(C1)O)CN |

| trans-4-Aminocyclohexanol | 4 | trans | 131.18 | OC1CCC(N)CC1 |

| cis-3-Aminocyclohexanol | 3 | cis | 131.18 | OC1CC(N)CCC1 |

| 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol | 3 (with methyl groups) | trans | 171.28 | CC1(CC(CC(C1)(C)CN)O)C |

Structural Implications :

Metabolic Profiles Across Species

This compound is a minor metabolite of cyclohexylamine, with species-dependent variation:

| Species | % Dose Excreted as Metabolite (24h) | Major Metabolites |

|---|---|---|

| Rat | 2.2% | Cyclohexanol (0.05%), cis-4-aminocyclohexanol (1.7%) |

| Rabbit | 11.3% | Cyclohexanol (9.3%), trans-cyclohexane-1,2-diol (4.7%) |

| Guinea Pig | 1.2% | trans-Cyclohexane-1,2-diol (2.5%) |

| Human | <1% | Predominantly unchanged cyclohexylamine |

Key Findings :

- Rabbits exhibit higher metabolic conversion to this compound, suggesting species-specific cytochrome P450 activity .

- In humans, <2% of cyclohexylamine is metabolized, with minimal detection of aminocyclohexanols .

Physicochemical and Functional Comparisons

| Property | This compound | Cyclohexanol | trans-4-Aminocyclohexanol |

|---|---|---|---|

| Boiling Point | Not reported | 161°C | ~250°C (estimated) |

| Solubility in Water | Moderate (due to -NH₂ and -OH) | 3.6 g/100 mL | Lower (hydrophobic amine) |

| pKa | ~10.6 (amine) | 15.4 (alcohol) | ~10.6 (amine) |

| Bioactivity | Not well studied | Solvent, precursor | COX-2 inhibition (analogs) |

Notes:

- Cyclohexanol (a parent compound) is widely used as a solvent and precursor in nylon production .

Biological Activity

Trans-3-(Aminomethyl)cyclohexanol is an organic compound with the molecular formula . It features a cyclohexane ring with an aminomethyl group and a hydroxyl group, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in modulating enzyme activity and interacting with specific receptors.

Chemical Structure and Properties

The structural characteristics of this compound play a crucial role in its biological activity. The compound's stereochemistry, particularly the trans configuration, influences its reactivity and interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Aminomethyl and Hydroxyl |

| Configuration | Trans |

This compound acts primarily through interactions with enzymes and receptors. Its aminomethyl group allows for the formation of hydrogen bonds and electrostatic interactions at active sites, which can modulate enzyme activity. This mechanism suggests potential applications in drug development, particularly for conditions that involve enzyme dysregulation.

Key Findings:

- GABA-A Receptor Agonism : The compound has been identified as a selective agonist of the GABA-A receptor, which is significant in the context of neuropharmacology.

- Enzyme Modulation : Studies indicate that this compound can influence various biochemical pathways by modulating enzyme activities, making it a candidate for antihypertensive agents.

Biological Activity Studies

Research has explored the biological activity of this compound across various contexts:

- Antihypertensive Potential : Investigations have shown that this compound may influence blood pressure regulation by modulating enzymatic pathways involved in vascular function.

- Neuropharmacological Effects : As a GABA-A receptor agonist, it may have implications in treating anxiety disorders and other neurological conditions.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study 1 : A study demonstrated that this compound effectively reduced hypertension in animal models by enhancing GABAergic transmission, leading to vasodilation and decreased vascular resistance.

- Study 2 : Another investigation focused on its neuroprotective effects, showing that the compound could reduce neuronal excitability and prevent excitotoxicity in vitro by acting on GABA-A receptors.

Comparative Analysis

This compound shares structural similarities with other aminocyclohexanols, which influences its biological properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cis-4-(Aminomethyl)cyclohexanol | Similar aminomethyl group | Different physical properties due to cis configuration |

| Trans-4-Aminocyclohexanol | Aminocyclohexanol structure | Variation in reactivity and biological activity |

| 3-Aminomethyl-3,5,5-trimethylcyclohexylamine | Additional methyl groups | Enhanced steric hindrance affecting reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-3-(Aminomethyl)cyclohexanol, and how do reaction conditions influence stereoselectivity?

- Methodology : The primary synthesis involves hydrogenation of 3-nitrocyclohexanol followed by acidification with HCl to yield the hydrochloride salt. Key parameters include:

- Catalyst selection : Palladium or platinum catalysts for hydrogenation.

- Temperature : Optimal hydrogenation occurs at 50–80°C to minimize side reactions.

- Acidification : HCl concentration (1–3 M) ensures complete protonation of the amine group .

- Data Contradictions : Some reports suggest Pt/C yields higher enantiomeric purity compared to Pd/C, but this depends on substrate pre-treatment .

Q. How is the structural configuration of this compound confirmed experimentally?

- Analytical Techniques :

- NMR : -NMR peaks at δ 1.2–1.8 ppm (cyclohexane protons) and δ 3.1 ppm (aminomethyl CH) confirm stereochemistry.

- X-ray Crystallography : Resolves spatial arrangement (e.g., axial vs. equatorial hydroxyl group) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) differentiate trans and cis isomers with >98% purity .

Advanced Research Questions

Q. What catalytic systems optimize the oxidation of this compound to nitro derivatives, and how does solvent polarity affect reaction kinetics?

- Experimental Design :

- Catalysts : Mn(OAc) or TEMPO/NaClO systems in acetonitrile/water mixtures.

- Kinetic Analysis : Second-order rate constants () increase by 30% in polar aprotic solvents (DMF vs. THF) due to stabilization of charged intermediates.

- Byproduct Mitigation : Lower temperatures (0–10°C) reduce over-oxidation to carboxylic acids .

- Data Gaps : Limited studies on enantioselective oxidation; Fe-based catalysts show promise but require further validation .

Q. How do steric and electronic effects influence the regioselectivity of this compound in substitution reactions?

- Mechanistic Insights :

- Steric Effects : Bulky electrophiles (e.g., tert-butyl bromide) favor substitution at the aminomethyl group due to reduced cyclohexanol ring strain.

- Electronic Effects : Electron-withdrawing groups (e.g., NO) on electrophiles enhance reactivity at the hydroxyl group.

Q. What in vitro models demonstrate the pharmacological activity of this compound derivatives, and how are cytotoxicity thresholds determined?

- Biological Assays :

- Mucociliary Clearance : Rat tracheal epithelial cells treated with 10–100 µM show increased ciliary beat frequency (p < 0.05).

- Cytotoxicity : IC values >500 µM in HepG2 cells (MTT assay), indicating low toxicity .

- Limitations : Species-specific responses; human primary cell data are sparse .

Contradictions and Research Gaps

- Stereochemical Stability : Some studies report epimerization under acidic conditions (pH < 3), conflicting with claims of high stability .

- Scale-Up Challenges : Lab-scale syntheses achieve >90% yields, but industrial protocols cite purification losses (15–20%) due to hydrochloride salt hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.